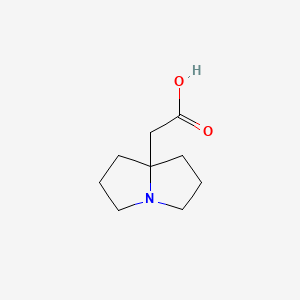

Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-8(12)7-9-3-1-5-10(9)6-2-4-9/h1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCIGXSNWMPXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443338 | |

| Record name | (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94794-30-6 | |

| Record name | (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidating the Structure of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the comprehensive process for the structure elucidation of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid. Due to the limited availability of published experimental spectral data for this specific compound, this document presents a theoretical framework for its structural confirmation. The methodologies described are based on established principles of spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide provides hypothetical data and detailed experimental protocols to serve as a practical reference for researchers encountering this or structurally similar molecules.

Introduction

This compound, also known by its CAS number 124655-63-6 (for its hydrochloride salt), is a saturated heterocyclic compound containing a pyrrolizidine core with an acetic acid moiety.[1][2] The pyrrolizidine alkaloid family, to which this core structure belongs, is of significant interest in medicinal chemistry due to a wide range of biological activities. Accurate structural determination is a critical first step in understanding the compound's chemical behavior and potential therapeutic applications.

This guide will detail the analytical workflow required to unambiguously determine the connectivity and stereochemistry of this compound.

Proposed Structure and Physicochemical Properties

The proposed structure of this compound is presented below. Key physicochemical properties, based on computational predictions, are summarized in Table 1.

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| Exact Mass | 169.1103 g/mol |

| XLogP3 | -1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 40.5 Ų |

Experimental Protocols for Structure Elucidation

A logical workflow for the structure elucidation of an unknown compound, hypothesized to be this compound, is presented below.

Caption: Experimental workflow for structure elucidation.

Mass Spectrometry (MS)

Protocol: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid and introduced via direct infusion.

Expected Results: The protonated molecule [M+H]⁺ would be observed, providing the exact mass. This allows for the determination of the molecular formula. Key fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the pyrrolizidine ring.

Infrared (IR) Spectroscopy

Protocol: A Fourier-transform infrared (FTIR) spectrum would be recorded using a KBr pellet or as a thin film on a NaCl plate. The spectrum would be collected over a range of 4000-400 cm⁻¹.

Expected Results: Characteristic absorption bands would indicate the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: All NMR spectra would be recorded on a 400 MHz or higher field spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as D₂O or MeOD. Chemical shifts would be referenced to an internal standard (e.g., TMS). A standard suite of experiments including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC would be performed.

Expected Results: The combination of these NMR experiments would allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecule.

Hypothetical Spectroscopic Data and Interpretation

The following tables present hypothetical, yet realistic, spectroscopic data for this compound and their interpretation.

Table 2: Hypothetical Mass Spectrometry Data

| m/z (Observed) | Ion Formula | Interpretation |

| 170.1181 | [C₉H₁₆NO₂]⁺ | [M+H]⁺ |

| 124.1021 | [C₈H₁₄N]⁺ | Loss of COOH |

| 83.0864 | [C₅H₁₁N]⁺ | Fragmentation of the pyrrolizidine ring |

Table 3: Hypothetical Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 1450 | Medium | C-H bend |

| 1250 | Medium | C-O stretch |

Table 4: Hypothetical ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.5-3.7 | m | 2H | H-5 |

| 3.2-3.4 | m | 2H | H-3 |

| 2.8-3.0 | m | 2H | H-7 |

| 2.5 | s | 2H | H-8 |

| 1.8-2.1 | m | 4H | H-1, H-2 |

| 1.6-1.8 | m | 2H | H-6 |

Table 5: Hypothetical ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (ppm) | DEPT-135 | Assignment |

| 178.0 | - | C-9 (COOH) |

| 75.0 | - | C-7a |

| 55.0 | CH₂ | C-5 |

| 54.5 | CH₂ | C-3 |

| 45.0 | CH₂ | C-8 |

| 35.0 | CH₂ | C-7 |

| 28.0 | CH₂ | C-1 |

| 25.0 | CH₂ | C-2 |

| 24.5 | CH₂ | C-6 |

2D NMR Correlation Analysis

The following diagram illustrates the key correlations expected from 2D NMR experiments (COSY, HSQC, HMBC) that would be used to piece together the molecular structure.

Caption: Expected 2D NMR correlations for structure confirmation.

Conclusion

References

Synthesis of the Pyrrolizidine Alkaloid Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolizidine alkaloid core, a saturated bicyclic system composed of two fused five-membered rings sharing a nitrogen atom at the bridgehead, is a key structural motif in a wide range of biologically active natural products. These compounds have garnered significant attention from the scientific community due to their diverse pharmacological properties, which include potent glycosidase inhibitory, anti-cancer, and anti-viral activities. This technical guide provides a comprehensive overview of prominent synthetic strategies developed for the construction of the pyrrolizidine alkaloid core, with a focus on key reactions, quantitative data, and detailed experimental protocols.

Synthesis via Intramolecular Cyclization of Pyrrolidine Derivatives

A prevalent strategy for the synthesis of the pyrrolizidine core involves the construction of a suitably functionalized pyrrolidine ring followed by an intramolecular cyclization to form the second five-membered ring. Various research groups have developed elegant approaches based on this principle, often starting from chiral pool materials like amino acids or carbohydrates.

Fleet's Synthesis of Alexine and its Stereoisomers

The Fleet group developed a classic approach to the synthesis of the polyhydroxylated pyrrolizidine alkaloid alexine and its stereoisomers starting from a D-glucose-derived α-D-mannofuranoside derivative.[1] The key steps involve the formation of a functionalized pyrrolidine, followed by chain extension and intramolecular cyclization.

Caption: Fleet's synthetic strategy towards Alexine.

Table 1: Quantitative Data for Fleet's Synthesis [1]

| Step | Product(s) | Yield (%) |

| Protection of diol 3 with TBSCl | Compound 4 | 95 |

| Conversion of 4 to fully protected pyrrolidine 5 (3 steps) | Compound 5 | 77 |

| Deprotection of TBS group from 5 | Compound 6 | 88 |

| Swern oxidation and Grignard reaction of 6 | Allylic alcohols 7a and 7b | 38 (7a ), 37 (7b ) |

| Protection and hydroboration-oxidation of 7a | Primary alcohol 9 | 67 (from silyl ether) |

| Tosylation of 9 | Tosylate | 77 |

| Hydrogenolysis of the cyclized salt | Tricyclic compound 10 | 72 |

| Deprotection and reduction of 10 | Alexine (1 ) | 54 |

Experimental Protocols: Key Steps in Fleet's Synthesis [1]

-

Synthesis of Allylic Alcohols (7a and 7b): To a solution of the alcohol 6 in CH₂Cl₂ at -78 °C is added oxalyl chloride followed by DMSO. After stirring, triethylamine is added. The reaction is warmed to room temperature, and the crude aldehyde is dissolved in THF and treated with vinylmagnesium bromide at 0 °C to afford a mixture of epimeric allylic alcohols 7a and 7b .

-

Intramolecular Cyclization: The primary alcohol 9 is treated with p-toluenesulfonyl chloride in pyridine to give the corresponding tosylate. The tosylate is then subjected to hydrogenolysis over Pd/C in aqueous acetic acid to effect cyclization to the tricyclic compound 10 .

-

Final Deprotection and Reduction: The tricyclic compound 10 is treated with aqueous trifluoroacetic acid to remove the protecting groups, and the resulting intermediate is reduced with sodium borohydride in ethanol to furnish alexine (1 ).

Donohoe's Synthesis from N-Boc Pyrrole

The Donohoe group developed a flexible strategy for the synthesis of pyrrolizidine alkaloids starting from readily available N-Boc pyrrole.[1] This approach involves a partial reduction of the pyrrole ring, followed by functionalization and intramolecular cyclization.

Caption: Donohoe's synthetic route to (-)-7-epialexine.

Table 2: Quantitative Data for Donohoe's Synthesis [2]

| Step | Product(s) | Yield (%) |

| Benzyl protection of monoacetate 99 | Benzyl ether | 73 |

| Epoxidation of the benzyl ether | Epoxide 100 | 96 (98% ee) |

| Ring opening of epoxide 100 to triol 101 | Triol 101 | - |

| Swern oxidation of 101 | Aldehyde 102 | - |

| Allylation of aldehyde 102 | Secondary alcohol 103 | - |

| Cleavage, reduction, and mesylation of 103 | Mesylate 104 | - |

| Deprotection, cyclization, and hydrogenolysis to (-)-7-epialexine 13 | (-)-7-epialexine 13 | - |

Experimental Protocols: Key Steps in Donohoe's Synthesis [1]

-

Epoxidation: The protected monoacetate is first benzylated using benzyl bromide and silver oxide. The resulting benzyl ether is then epoxidized to afford the epoxide 100 .

-

Ring Opening and Functionalization: The epoxide 100 undergoes a ring-opening reaction to yield the triol 101 . Subsequent Swern oxidation provides the aldehyde 102 , which is then reacted with allyl magnesium bromide to give the secondary alcohol 103 .

-

Cyclization and Final Steps: The double bond of 103 is cleaved and the resulting aldehyde is reduced to a primary alcohol, which is then mesylated to form 104 . Deprotection of the protecting groups triggers a spontaneous cyclization to form the pyrrolizidine core. Finally, hydrogenolysis removes the benzyl groups to yield (-)-7-epialexine (13 ).

Synthesis via [3+2] Annulation

A powerful strategy for the construction of the pyrrolidine ring, a key intermediate for the pyrrolizidine core, is the [3+2] annulation reaction. This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered ring in a stereocontrolled manner.

Somfai's Stereoselective [3+2] Annulation

The Somfai group developed a highly stereoselective [3+2] annulation reaction between a chiral α-amino aldehyde and a 1,3-bis(silyl)propene to construct the polyhydroxylated pyrrolidine subunit of alexine.[1]

Caption: Somfai's synthesis of Alexine via [3+2] annulation.

Table 3: Quantitative Data for Somfai's Synthesis

| Step | Product(s) | Yield (%) | Stereoselectivity |

| [3+2] Annulation of aldehyde 119 and propene 120 | Pyrrolidine 121 | - | High |

| Desilylation of 121 | Diol 122 | - | - |

| Oxidation and allylation of 122 | Pyrrolidine 124 | - | - |

| Conversion of 124 to pyrrolizidine 128 | Pyrrolizidine 128 | - | - |

| Deprotection of 128 to Alexine (1 ) | Alexine (1 ) | - | - |

Experimental Protocols: Key Steps in Somfai's Synthesis [1]

-

[3+2] Annulation: The chiral α-amino aldehyde 119 is reacted with 1,3-bis(silyl)propene 120 in the presence of trimethylsilyl chloride to afford the highly functionalized pyrrolidine 121 with high stereoselectivity.

-

Chain Elaboration and Cyclization: The silyl group in 121 is removed to give the diol 122 , which is then chemoselectively oxidized to an aldehyde. Reaction with allyltrimethylsilane in the presence of titanium tetrachloride provides the pyrrolidine 124 . A series of functional group manipulations, including protection, oxidative cleavage, reduction, deprotection, bromination, and finally intramolecular cyclization, converts 124 into the pyrrolizidine 128 . The final deprotection step yields alexine (1 ).

Other Notable Synthetic Strategies

Several other innovative strategies have been successfully employed for the synthesis of the pyrrolizidine alkaloid core.

Han's Asymmetric Aminohydroxylation

Han and coworkers reported the first asymmetric synthesis of 1,2-diepialexine utilizing a regioselective asymmetric aminohydroxylation of an α,β-unsaturated ester as the key step to introduce the vicinal amino alcohol functionality.[2]

Pearson's Reductive Aminocyclization of Azidoepoxides

Pearson and coworkers developed a route to (-)-7-epialexine featuring a reductive aminocyclization of an azidoepoxide as the key step for the formation of the pyrrolizidine core.[1] This strategy allows for the simultaneous formation of the second ring and the introduction of a hydroxyl group.

Myeong and Ham's Stereoselective Allylation

Myeong and Ham achieved the total synthesis of alexine and (-)-7-epi-alexine using a stereoselective allylation of a functionalized pyrrolidine aldehyde as a key step.[3]

Enantioselective Synthesis of (+)-Amabiline

A convergent and enantioselective total synthesis of the unsaturated pyrrolizidine alkaloid (+)-amabiline has been reported, proceeding in 15 steps with a 6.2% overall yield.[4] The synthesis features the construction of the unsaturated pyrrolizidine core, also known as the (-)-supinidine core.

Table 4: Overview of Other Synthetic Strategies

| Strategy | Key Reaction(s) | Target Molecule(s) | Reference |

| Han's Asymmetric Synthesis | Asymmetric Aminohydroxylation | 1,2-diepialexine | [2] |

| Pearson's Reductive Aminocyclization | Reductive Aminocyclization of Azidoepoxide | (-)-7-epialexine | [1] |

| Myeong and Ham's Synthesis | Stereoselective Allylation | Alexine, (-)-7-epialexine | [3] |

| Synthesis of (+)-Amabiline | Construction of (-)-supinidine core | (+)-Amabiline | [4] |

This guide provides a snapshot of the diverse and ingenious strategies developed for the synthesis of the pyrrolizidine alkaloid core. The detailed methodologies and quantitative data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of these important natural products and their analogues for applications in drug discovery and development. Further exploration of the cited literature is encouraged for a more in-depth understanding of each synthetic approach.

References

- 1. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total Syntheses of (+)-Alexine and Related Alkaloids - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Enantioselective Total Synthesis of (+)-Amabiline - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Framework for Pyrrolizidine-7α-acetic acid: A Technical Guide

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific spectroscopic or synthetic data for "pyrrolizidine-7α-acetic acid." This suggests the compound may be novel, not yet synthesized, or documented under a different nomenclature. This guide, therefore, presents a hypothetical framework for its synthesis and characterization based on established principles for analogous pyrrolizidine alkaloids (PAs). It is intended for researchers, scientists, and drug development professionals as a foundational approach to investigating this and similar novel PA derivatives.

Hypothetical Spectroscopic Data

The following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for pyrrolizidine-7α-acetic acid. These predictions are derived from known data for the pyrrolizidine core and the expected electronic effects of an acetic acid substituent at the 7α-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are presented in Deuteriochloroform (CDCl₃) as the solvent. Actual values may vary based on solvent and experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Data for Pyrrolizidine-7α-acetic acid

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| 1 | 1.8 - 2.2 (m) | 30 - 35 | |

| 2 | 2.8 - 3.2 (m) | 55 - 60 | |

| 3 | 3.0 - 3.5 (m) | 60 - 65 | |

| 5 | 2.5 - 3.0 (m) | 54 - 58 | |

| 6 | 1.9 - 2.4 (m) | 35 - 40 | |

| 7 | 4.0 - 4.5 (m) | 75 - 80 | CH-O linkage |

| 8 | 3.5 - 4.0 (m) | 65 - 70 | Bridgehead proton |

| 1' (CH₂) | 2.5 - 2.8 (d) | 40 - 45 | Attached to C7 |

| 2' (COOH) | 10 - 12 (br s) | 170 - 175 | Carboxylic acid proton |

Key Expected Observations:

-

The proton at C7 would likely appear as a multiplet due to coupling with protons on C6 and C8.

-

The diastereotopic protons of the methylene group (C1') in the acetic acid moiety are expected to appear as a doublet.

-

The carboxylic acid proton will be a broad singlet and its chemical shift will be highly dependent on the concentration and solvent.

-

2D NMR experiments such as COSY, HSQC, and HMBC would be crucial for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

The predicted mass-to-charge ratios (m/z) are based on a molecular formula of C₉H₁₅NO₃, corresponding to a monoisotopic mass of approximately 185.1052 g/mol .

Table 2: Predicted Mass Spectrometry Data for Pyrrolizidine-7α-acetic acid

| Ion | Predicted m/z | Method | Notes |

| [M+H]⁺ | 186.1128 | HRMS (ESI⁺) | Protonated molecular ion. |

| [M-H₂O+H]⁺ | 168.1022 | MS/MS | Loss of water from the protonated molecule. |

| [M-COOH+H]⁺ | 141.1175 | MS/MS | Loss of the carboxyl group. |

| C₈H₁₂N⁺ | 122.0964 | MS/MS | Characteristic fragment of the pyrrolizidine core.[1] |

| C₅H₈N⁺ | 82.0651 | MS/MS | Further fragmentation of the pyrrolizidine ring.[1] |

Key Expected Observations:

-

High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.

-

Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]⁺) is expected to yield characteristic fragments of the pyrrolizidine core through cleavages of the ring system.[1][2]

Hypothetical Experimental Protocols

The following protocols outline a plausible synthetic route and the subsequent analytical procedures for pyrrolizidine-7α-acetic acid.

Synthesis

A possible synthetic approach could involve the alkylation of a suitable pyrrolizidine alcohol precursor, such as retronecine or a related saturated necine base, at the C7-hydroxyl group.

-

Step 1: Protection of the Necine Base. If the starting necine base contains other reactive functional groups (e.g., a primary alcohol at C9), they should be selectively protected. For instance, a silyl ether protecting group could be used.

-

Step 2: Alkylation. The C7-hydroxyl group of the protected necine base can be deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent like THF. The resulting alkoxide is then reacted with an ethyl bromoacetate to introduce the ester moiety.

-

Step 3: Deprotection and Hydrolysis. The protecting groups are removed under appropriate conditions (e.g., acid or fluoride for silyl ethers). Subsequent hydrolysis of the ethyl ester to the carboxylic acid can be achieved using standard basic (e.g., LiOH, NaOH) or acidic conditions.

Purification

The crude product would likely require purification by column chromatography on silica gel, using a gradient of methanol in dichloromethane or another suitable solvent system. Final purification could be achieved by recrystallization from an appropriate solvent pair.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

-

Mass Spectrometry: High-resolution mass spectra should be obtained using an ESI-TOF or ESI-Orbitrap mass spectrometer to confirm the elemental composition. MS/MS fragmentation data should be acquired to confirm the structure of the pyrrolizidine core.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis, purification, and analysis of pyrrolizidine-7α-acetic acid.

Caption: Workflow for the synthesis and characterization of pyrrolizidine-7α-acetic acid.

References

Crystal Structure Analysis of Tetrahydro-1H-pyrrolizine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and data interpretation involved in the crystal structure analysis of tetrahydro-1H-pyrrolizine derivatives. The tetrahydro-1H-pyrrolizine core is a key structural motif in a wide array of biologically active compounds, making its precise structural elucidation critical for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutics. This document outlines the experimental protocols for single-crystal X-ray diffraction, presents key crystallographic data for representative compounds, and visualizes both the analytical workflow and relevant biological pathways.

Introduction to Tetrahydro-1H-pyrrolizine Derivatives

The pyrrolizidine alkaloid family, which includes the saturated tetrahydro-1H-pyrrolizine (also known as hexahydropyrrolizine or 1-azabicyclo[3.3.0]octane) skeleton, is a diverse group of natural and synthetic compounds.[1] These derivatives have garnered significant attention in the fields of medicinal chemistry and drug development due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. A thorough understanding of the three-dimensional arrangement of atoms, including absolute configuration, bond lengths, and bond angles, is paramount for elucidating their mechanisms of action and for optimizing their therapeutic potential. Single-crystal X-ray diffraction stands as the definitive method for obtaining this detailed structural information.[2]

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of tetrahydro-1H-pyrrolizine derivatives is primarily achieved through single-crystal X-ray diffraction. The overall process can be divided into three main stages: sample preparation (crystal growth), data collection, and structure solution and refinement.[3]

Sample Preparation: Growing High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is highly dependent on the quality of the crystal. The ideal crystal should be a single, well-formed entity, free of defects, and typically between 0.1 and 0.3 mm in each dimension. For organic compounds like tetrahydro-1H-pyrrolizine derivatives, several crystallization techniques can be employed:

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container to allow for the slow evaporation of the solvent over a period of days to weeks.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a solvent in which it is highly soluble.

-

Place this solution in a small, open vial.

-

Place the vial inside a larger, sealed container that contains a larger volume of an "anti-solvent" in which the compound is poorly soluble, but which is miscible with the first solvent.

-

Over time, the anti-solvent vapor will diffuse into the compound's solution, gradually decreasing its solubility and promoting crystal growth.

-

-

Slow Cooling:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, or below, to induce crystallization.

-

Data Collection: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The process of data collection involves the following steps:

-

Crystal Mounting: The selected crystal is carefully mounted on a glass fiber or a loop with a cryo-protectant oil and flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage.

-

Unit Cell Determination: A series of initial X-ray diffraction images are collected to locate the diffraction spots. These spots are then used to determine the dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.

-

Data Collection Strategy: Based on the crystal's symmetry, a strategy for collecting a complete dataset is devised. This involves rotating the crystal through a series of angles while irradiating it with X-rays and recording the resulting diffraction patterns on a detector.

-

Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. These intensities are then scaled and corrected for various experimental factors to produce a final reflection file.

Structure Solution and Refinement

The final stage involves converting the collected diffraction data into a three-dimensional model of the molecule.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides a rough picture of the atomic arrangement.

-

Model Building: An initial molecular model is built by fitting atoms into the electron density map.

-

Structure Refinement: The atomic coordinates and thermal displacement parameters of the model are refined using a least-squares method to improve the agreement between the calculated and observed diffraction data. This process is iterated until the model converges to a final, accurate representation of the crystal structure. The quality of the final structure is assessed using metrics such as the R-factor.

Quantitative Data Presentation

The following tables summarize the crystallographic data for two representative pyrrolizidine derivatives. Table 1 presents data for a dihydropyrrolizinone, which is closely related to the tetrahydro-1H-pyrrolizine core, and Table 2 provides data for a more complex, fully saturated (hexahydro) pyrrolizine derivative.

Table 1: Crystallographic Data for 2,3-dihydro-1H-pyrrolizin-1-one (C₇H₇NO)

| Parameter | Value |

| Crystal Data | |

| Formula | C₇H₇NO |

| Formula Weight | 121.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.301 (1) |

| b (Å) | 7.1730 (7) |

| c (Å) | 14.3760 (16) |

| α (°) | 90 |

| β (°) | 90.989 (5) |

| γ (°) | 90 |

| V (ų) | 1165.2 (2) |

| Z | 8 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 113 |

| Reflections Collected | 10183 |

| Independent Reflections | 2284 |

| Refinement | |

| R-factor (R₁) | 0.057 |

| wR₂ | 0.118 |

| Goodness-of-fit (S) | 1.16 |

Data sourced from the Cambridge Structural Database, CCDC Number 797803.[4]

Table 2: Crystallographic Data for a Substituted Hexahydropyrrolizine Derivative (C₂₂H₂₃NO₂S)

| Parameter | Value |

| Crystal Data | |

| Formula | C₂₂H₂₃NO₂S |

| Formula Weight | 365.47 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.5184 (4) |

| b (Å) | 10.4041 (5) |

| c (Å) | 10.6923 (4) |

| α (°) | 81.270 (2) |

| β (°) | 66.626 (2) |

| γ (°) | 74.385 (2) |

| V (ų) | 934.88 (7) |

| Z | 2 |

| Data Collection | |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

| Reflections Collected | 18019 |

| Independent Reflections | 3265 |

| Refinement | |

| R-factor (R₁) | 0.041 |

| wR₂ | 0.112 |

| Goodness-of-fit (S) | 1.03 |

Data adapted from a study on a thiochromeno[3,4-b]pyrrolizine derivative.[4]

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the crystal structure analysis and biological activity of tetrahydro-1H-pyrrolizine derivatives.

Caption: Experimental Workflow for Crystal Structure Analysis.

Caption: Inhibition of the COX-2 Signaling Pathway.

References

- 1. Pyrrolizidine - Wikipedia [en.wikipedia.org]

- 2. Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core of the Palau’amines and the Tricyclic Core of the Axinellamines from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystal structure of methyl 7-phenyl-6a,7,7a,8,9,10-hexahydro-6H,11aH-thiochromeno[3,4-b]pyrrolizine-6a-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 7α-Hydroxycamptothecin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative physicochemical data for 7α-hydroxycamptothecin hydrochloride (7α-HOCPT HCl). This guide provides a comprehensive overview of the expected physicochemical properties and the detailed experimental methodologies used to characterize novel camptothecin derivatives, based on data from closely related analogs.

Introduction

Camptothecin and its derivatives are a critical class of anticancer agents that function by inhibiting DNA topoisomerase I.[1][2] These compounds possess a characteristic pentacyclic ring structure, which includes a lactone E-ring essential for their antitumor activity. However, the clinical utility of many camptothecins is hampered by poor aqueous solubility and the instability of the active lactone form, which undergoes hydrolysis to an inactive carboxylate form at physiological pH.[3][4]

The introduction of a hydroxyl group at the 7α position represents a specific chemical modification. Substitutions at the 7-position of the camptothecin core are known to modulate the compound's activity, stability, and solubility.[5][6] The hydrochloride salt form is intended to improve the aqueous solubility of the parent compound. A thorough understanding of the physicochemical properties of 7α-HOCPT HCl is therefore essential for its development as a potential therapeutic agent.

Expected Physicochemical Properties

While specific data for 7α-HOCPT HCl is not available, the following tables outline the key physicochemical parameters that would be determined for a novel camptothecin derivative. The data for related compounds are provided for illustrative purposes.

Table 1: General Physicochemical Properties

| Property | Expected Characteristic for 7α-HOCPT HCl | Example Data for Related Compounds |

| Molecular Formula | C₂₀H₁₇N₂O₅·HCl | C₂₀H₁₆N₂O₅ (10-Hydroxycamptothecin)[7] |

| Molecular Weight | To be determined | 364.4 g/mol (10-Hydroxycamptothecin)[7] |

| Appearance | Expected to be a crystalline solid | White to yellowish powder (typical for camptothecins) |

| Melting Point | To be determined | 217°C (7-ethyl-10-hydroxycamptothecin)[8] |

Table 2: Solubility Profile

The solubility of camptothecin derivatives is highly dependent on the solvent and pH. The hydrochloride salt is expected to enhance solubility in aqueous media.

| Solvent | Expected Solubility of 7α-HOCPT HCl | Example Data for Related Compounds |

| Water | Low to moderate, pH-dependent | Camptothecin: <5 µg/mL[9] |

| Aqueous Buffers (pH 4-5) | Higher solubility due to protonation and lactone stability | Camptothecin solubility increases at lower pH[8] |

| Aqueous Buffers (pH 7.4) | Lower solubility, potential for precipitation due to lactone hydrolysis | Camptothecin is poorly soluble at neutral pH[9] |

| DMSO | High | 7-ethyl-10-hydroxycamptothecin (SN-38): 1 mg/mL[10] |

| Ethanol | Low to moderate | 7-ethyl-10-hydroxycamptothecin: Slightly soluble[8] |

| Methanol | Low to moderate | 7-ethyl-10-hydroxycamptothecin: Slightly soluble[8] |

Table 3: Stability Profile

The stability of the lactone ring is a critical parameter for camptothecins.

| Condition | Key Stability Concern | Expected Behavior of 7α-HOCPT HCl |

| pH | Lactone ring hydrolysis at neutral and basic pH | The lactone ring is expected to be more stable at acidic pH (below 5) and hydrolyze to the inactive carboxylate form at physiological pH (7.4) and above. |

| Temperature | General degradation | Stability is expected to decrease with increasing temperature. |

| Light | Photodegradation | Camptothecin derivatives can be susceptible to photodegradation. |

Table 4: Ionization Constant (pKa)

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility and membrane permeability. Camptothecins have complex ionization behavior.

| Ionizable Group | Expected pKa Range for 7α-HOCPT HCl |

| Quinoline Nitrogen (Ring B) | ~ 6.5 - 7.5 (for the conjugate acid) |

| Phenolic Hydroxyl (if present, not in 7α-HOCPT) | ~ 9 - 10 |

Experimental Protocols

Detailed methodologies are required to quantitatively assess the physicochemical properties of 7α-HOCPT HCl.

Solubility Determination

Method: Shake-flask method followed by HPLC quantification.

Protocol:

-

An excess amount of 7α-HOCPT HCl is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at pH 5.0 and 7.4, DMSO, ethanol).

-

The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspensions are filtered through a 0.22 µm filter to remove undissolved solid.

-

The concentration of the dissolved 7α-HOCPT HCl in the filtrate is determined by a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or fluorescence detection.

-

A standard calibration curve of 7α-HOCPT HCl is used for quantification.

Stability Assessment (Lactone-Carboxylate Equilibrium)

Method: pH-dependent stability study using RP-HPLC.

Protocol:

-

Stock solutions of 7α-HOCPT HCl are prepared in an organic solvent like DMSO.

-

The stock solution is diluted into a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7.4, and 9) and incubated at a constant temperature (e.g., 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots are withdrawn.

-

The samples are immediately analyzed by a validated RP-HPLC method capable of separating the lactone and carboxylate forms of the compound.

-

The percentage of the lactone form remaining at each time point is calculated from the peak areas in the chromatograms.

-

The hydrolysis kinetics (e.g., half-life of the lactone form) can be determined by plotting the percentage of the lactone form versus time.

pKa Determination

Method: UV-Vis Spectrophotometry or Potentiometric Titration. For sparingly soluble compounds, cosolvent methods are often employed.

Protocol (UV-Vis Spectrophotometry):

-

A series of buffer solutions with a range of precise pH values are prepared.

-

A constant concentration of 7α-HOCPT HCl is added to each buffer solution.

-

The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Changes in the absorbance at specific wavelengths that correspond to the different ionization states of the molecule are plotted against pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.

-

For compounds with low water solubility, this procedure can be repeated in several water-cosolvent (e.g., methanol-water) mixtures, and the aqueous pKa can be estimated by extrapolation using methods like the Yasuda-Shedlovsky plot.[11]

Mandatory Visualizations

Caption: Signaling pathway of camptothecin derivatives via Topoisomerase I inhibition.

Caption: Experimental workflow for physicochemical characterization.

References

- 1. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel 7-substituted camptothecins with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrophilic camptothecin analogs that form extremely stable cleavable complexes with DNA and topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and physicochemical characterization of camptothecin conjugated poly amino ester-methyl ether poly ethylene glycol copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physicochemical characterization and membrane binding properties of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US5859023A - Formulations and compositions of poorly water soluble camptothecin derivatives - Google Patents [patents.google.com]

- 10. 7-Ethyl-10-hydroxycamptothecin = 98 HPLC, powder 86639-52-3 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

Stereoisomerism in Synthetic Pyrrolizidine Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism plays a pivotal role in the biological activity of synthetic pyrrolizidine alkaloids (PAs). The spatial arrangement of substituents on the bicyclic pyrrolizidine core dictates the molecule's interaction with biological targets, leading to significant differences in efficacy and toxicity among stereoisomers. This technical guide provides a comprehensive overview of stereoisomerism in the context of synthetic PAs, focusing on stereoselective synthetic strategies, detailed experimental protocols for key transformations, and the impact of stereochemistry on biological function. Quantitative data on synthetic outcomes and biological activities are summarized for comparative analysis. Furthermore, this guide illustrates experimental workflows and relevant biological pathways using detailed diagrams to facilitate a deeper understanding of the subject for researchers in drug discovery and development.

Introduction to Stereoisomerism in Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a class of natural products characterized by a bicyclic core structure formed by the fusion of two five-membered rings with a shared nitrogen atom.[1] The stereochemistry of the pyrrolizidine nucleus, particularly at the bridgehead (C8) and at various substitution points (e.g., C1, C2, C3, C7), gives rise to a multitude of stereoisomers.[1] The absolute and relative configurations of these stereocenters are critical determinants of the biological properties of PAs.[2] For instance, the stereochemistry of hydroxyl groups in polyhydroxylated PAs like alexine and its isomers significantly influences their glycosidase inhibitory activity.[2]

The synthesis of stereochemically pure PAs is a significant challenge in organic chemistry. Control over the relative and absolute stereochemistry during the construction of the bicyclic core and the introduction of substituents is paramount for accessing specific stereoisomers for biological evaluation. Various asymmetric synthesis strategies have been developed to address this challenge, including substrate-controlled, auxiliary-controlled, reagent-controlled, and catalyst-controlled methods.

This guide will delve into the stereoselective synthesis of representative pyrrolizidine alkaloids, providing detailed experimental protocols for key stereochemistry-defining reactions. It will also present a quantitative comparison of the biological activities of different stereoisomers and visualize the underlying synthetic and biological pathways.

Stereoselective Synthetic Strategies and Methodologies

The asymmetric synthesis of pyrrolizidine alkaloids often involves the stereocontrolled construction of the pyrrolidine ring followed by the formation of the second five-membered ring. Key strategies include 1,3-dipolar cycloadditions, asymmetric dihydroxylation, and reductive aminations.

Asymmetric Synthesis of (+)-Alexine (Yoda et al.)

A notable asymmetric total synthesis of (+)-alexine was reported by Yoda and coworkers, starting from a chiral lactam derived from D-arabinofuranose.[3] A key step in this synthesis is the stereoselective introduction of a hydroxyl group.

Experimental Protocol: Diastereoselective Reduction [3]

To a solution of the enone intermediate in methanol at -45°C, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is added. After stirring for 15 minutes, sodium borohydride (NaBH₄) is added portion-wise. The reaction mixture is stirred for an additional 30 minutes at -45°C. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting diastereomeric mixture of alcohols is then separated by column chromatography on silica gel.

Synthesis of (-)-7-epialexine (Donohoe et al.)

Donohoe and colleagues developed a strategy for the synthesis of (-)-7-epialexine utilizing a partial reduction of an electron-deficient pyrrole to create a trans-diol substituted pyrrolidine.[4][5]

Experimental Protocol: Partial Reduction of a Pyrrole Derivative [5]

To a solution of the N-Boc protected pyrrole dicarboxylate in a mixture of acetone and water at room temperature is added N-methylmorpholine N-oxide (NMO) followed by a catalytic amount of osmium tetroxide (OsO₄). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of sodium sulfite. The mixture is then extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude diol is purified by flash column chromatography.

Stereocontrolled Synthesis of (+)-Heliotridine (Kametani et al.)

Kametani's group achieved a stereocontrolled synthesis of the necine base (+)-heliotridine from (S)-malic acid. A key transformation is an intermolecular carbenoid displacement reaction.[6][7][8]

Experimental Protocol: Intermolecular Carbenoid Displacement [7]

To a solution of the diazo compound and the chiral pyrrolidine derivative in dry dichloromethane under an argon atmosphere at 0°C is added rhodium(II) acetate dimer. The reaction mixture is stirred at this temperature for 1 hour and then at room temperature for 12 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclized product.

Quantitative Data on Stereoselective Syntheses

The efficiency and stereoselectivity of a synthetic route are critical for its practical application. The following tables summarize key quantitative data for the synthesis of various pyrrolizidine alkaloid stereoisomers.

| Alkaloid | Key Reaction | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Overall Yield (%) | Reference |

| (+)-Alexine | Diastereoselective Reduction | - | >99% | - | [3] |

| (-)-7-epialexine | Reductive Aminocyclization | 2:1 | - | - | [3] |

| (+)-Heliotridine | Intermolecular Carbenoid Displacement | - | - | 17% from nitrone | [9] |

| (+)-Amabiline | Intramolecular Condensation | - | - | 6.2% | [10] |

| (-)-Stenine | Asymmetric Michael Additions | - | - | 5.9% | [11] |

| (+)-Sparteine | Intramolecular Schmidt Reaction | - | - | 15.7% | [12] |

Biological Activity of Pyrrolizidine Alkaloid Stereoisomers

The stereochemistry of pyrrolizidine alkaloids has a profound impact on their biological activity. Polyhydroxylated PAs, such as alexine and its stereoisomers, are known for their potent and selective inhibition of glycosidase enzymes.

Glycosidase Inhibition

The inhibitory activity of several synthetic pyrrolizidine alkaloids against various glycosidases has been evaluated. The IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are a key measure of their potency.

| Alkaloid Stereoisomer | Enzyme | IC₅₀ (µM) | Reference |

| Australine | Amyloglucosidase | 5.8 | [13] |

| α-5-C-(3-hydroxybutyl)-7-epi-australine | Yeast α-glucosidase | 6.6 | [14] |

| α-5-C-(1,3-dihydroxybutyl)hyacinthacine A₁ | Yeast α-glucosidase | 6.3 | [14] |

| α-5-C-(1,3-dihydroxybutyl)hyacinthacine A₁ | Bacterial β-glucosidase | 5.1 | [14] |

| Nervosine I-VI | Nitric Oxide Production | 2.16 - 38.25 | [15] |

| Heliotrine | Nitric Oxide Production | 52.4 | [15] |

| Europine | Nitric Oxide Production | 7.9 | [15] |

| 7-O-angeloylechinatine-N-oxide | Acetylcholinesterase | 530 - 600 | [15] |

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay [16][17]

The α-glucosidase enzyme solution (1 U/mL) is pre-incubated with various concentrations of the test compound for 20 minutes at 37°C.[17] Following this, a phosphate buffer (0.1 M, pH 6.8) is added.[17] The enzymatic reaction is initiated by the addition of p-nitrophenyl-α-D-glucopyranoside (p-NPG) as the substrate.[17] The reaction mixture is incubated for a further 30 minutes at 37°C.[17] The reaction is terminated by the addition of sodium carbonate (0.1 N).[17] The absorbance of the liberated p-nitrophenol is measured at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Apoptosis and Signaling Pathways

Certain pyrrolizidine alkaloids have been shown to induce apoptosis (programmed cell death) in cancer cells. This activity is often linked to the modulation of specific signaling pathways. For example, some PAs have been found to affect the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[18][19] The induction of apoptosis by PAs like clivorine involves the mitochondria-mediated pathway, characterized by the release of cytochrome c and the activation of caspases.[4] Some PAs can also disrupt cell cycle regulation and DNA damage repair pathways.[20]

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the stereoselective synthesis of pyrrolizidine alkaloids.

Biological Pathways

The following diagram illustrates a simplified representation of the mitochondria-mediated apoptosis pathway that can be induced by certain pyrrolizidine alkaloids.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of (+)-DGDP and (-)-7-epialexine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereocontrolled synthesis of necine bases, (+)-heliotridine and (+)-retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Stereoselective synthesis of pyrrolizidine alkaloids, (+)-heliotridine and (+)-retronecine, by means of an intermolecular carbenoid displacement reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Enantioselective Total Synthesis of (+)-Amabiline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. First asymmetric total synthesis of (+)-sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glycosidase-inhibiting pyrrolidines and pyrrolizidines with a long side chain in Scilla peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Total syntheses of (+)-australine and (-)-7-epialexine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolizidine Alkaloids and Their Derivatives: A Technical Guide to Natural Sources, Analysis, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of pyrrolizidine alkaloids (PAs), a diverse group of plant secondary metabolites. It details their distribution in the plant kingdom, presents quantitative data on their occurrence, outlines comprehensive experimental protocols for their analysis, and illustrates their key biological pathways. This document is intended to serve as a critical resource for professionals in research, natural product chemistry, and drug development.

Natural Occurrence of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are synthesized by a wide array of plant species, primarily as a defense mechanism against herbivores.[1] Their presence is most prominent in three major plant families: Asteraceae, Boraginaceae, and Fabaceae.[1][2] It is estimated that approximately 3% of the world's flowering plants produce these alkaloids.[3] PAs exist in plants as tertiary bases or, more commonly, as the corresponding N-oxides, which are generally less toxic in their native form but can be converted to their toxic tertiary counterparts in vivo.[4]

Table 1: Major Plant Families and Genera Producing Pyrrolizidine Alkaloids

| Plant Family | Predominant Genera | Common Examples | Reference(s) |

| Asteraceae | Senecio, Eupatorium, Tussilago, Petasites | Senecio vulgaris (Common Groundsel), Eupatorium cannabinum (Hemp-agrimony), Tussilago farfara (Coltsfoot) | [1][5] |

| Boraginaceae | Symphytum, Heliotropium, Cynoglossum, Borago | Symphytum officinale (Comfrey), Heliotropium europaeum (European Heliotrope), Cynoglossum officinale (Houndstongue) | [1][6] |

| Fabaceae | Crotalaria | Crotalaria spectabilis (Showy Rattlebox), Crotalaria retusa (Wedge-leaf Rattlebox) | [4][7] |

Quantitative Data on Pyrrolizidine Alkaloid Content

The concentration of PAs can vary significantly depending on the plant species, the specific part of the plant, its developmental stage, and environmental conditions. Roots and seeds often contain the highest concentrations. The following tables summarize representative quantitative data for total PAs and their N-oxides in various species.

Table 2: Quantitative Analysis of Pyrrolizidine Alkaloids in Selected Boraginaceae Species

| Species | Plant Part | Total PA Content (mg/kg dry weight) | Key Alkaloids Identified | Reference(s) |

| Symphytum officinale (Comfrey) | Root | 1,400 - 8,300 | Symphytine, Echimidine, Lycopsamine, Intermedine (and their N-oxides) | [8] |

| Symphytum officinale (Comfrey) | Leaf | 15 - 55 | Symphytine, Echimidine, Lycopsamine, Intermedine (and their N-oxides) | [8] |

| Cynoglossum officinale (Houndstongue) | Aerial Parts | up to 32,428 | Heliotridine-type PAs | [1] |

| Heliotropium europaeum | Aerial Parts | up to 15,736 | Heliotridine-type PAs | [1] |

| Echium vulgare | Aerial Parts | ~357 | Lycopsamine, Intermedine | [1] |

Table 3: Quantitative Analysis of Pyrrolizidine Alkaloids in Selected Asteraceae Species

| Species | Plant Part / Stage | Total PA Content | Key Alkaloids Identified | Reference(s) |

| Senecio vulgaris (Common Groundsel) | Whole Plant (Flowering) | 54.16 ± 4.38 mg/plant | Senecionine, Seneciphylline, Retrorsine (and their N-oxides) | |

| Senecio riddellii | Aerial Parts | 2,000 - 180,000 mg/kg (0.2% - 18.0%) | Riddelliine | |

| Senecio douglasii var. longilobus | Aerial Parts | 6,300 - 20,200 mg/kg (0.63% - 2.02%) | Retrorsine, Seneciphylline, Senecionine, Integerrimine | [5] |

Table 4: Quantitative Analysis of Pyrrolizidine Alkaloids in Selected Fabaceae Species

| Species | Plant Part | Total PA Content (% dry weight) | Key Alkaloids Identified | Reference(s) |

| Crotalaria spectabilis | Seed | 3.85% | Monocrotaline, Spectabiline | [9] |

| Crotalaria retusa | Seed | 2.69% | Monocrotaline | [9] |

| Crotalaria alata | Seed | 1.60% | Monocrotaline | [9] |

| Crotalaria axillaris | Seed | 2.88% | Axillarine, Axillaridine | [10] |

| Crotalaria pycnostachya | Twigs | 0.02% | Fulvine, Crispatine | [10] |

Experimental Protocols: Extraction and Analysis

The accurate quantification of PAs from complex plant matrices requires robust and validated analytical methods. The most common approaches involve acidic extraction followed by solid-phase extraction (SPE) cleanup and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Extraction and Purification Protocol

This protocol is a generalized procedure for the extraction and purification of PAs and their N-oxides from dried plant material.

-

Sample Preparation: Grind dried and homogenized plant material to a fine powder (e.g., 0.5 mm particle size).

-

Extraction:

-

Weigh 1-2 g of the powdered sample into a centrifuge tube.

-

Add 20 mL of an acidic extraction solution (e.g., 0.05 M H₂SO₄ in 50% methanol).[11][12]

-

Extract using ultrasonication for 15-30 minutes or shaking for 2 hours.[11][13]

-

Centrifuge the mixture (e.g., 3800 x g for 10 minutes) and collect the supernatant.

-

Repeat the extraction on the plant residue and combine the supernatants.[11]

-

-

Solid-Phase Extraction (SPE) Cleanup: This step is crucial for removing interfering matrix components. Cation-exchange cartridges (e.g., Oasis MCX, Strata SCX) are commonly used.[13][14]

-

Conditioning: Condition the SPE cartridge sequentially with methanol (e.g., 5 mL) and water or dilute acid (e.g., 5 mL of 0.05 M H₂SO₄).[13]

-

Loading: Load an aliquot of the acidic plant extract onto the conditioned cartridge.

-

Washing: Wash the cartridge with water (e.g., 2 x 5 mL) followed by methanol (e.g., 5 mL) to remove impurities.[11]

-

Elution: Elute the PAs and PA N-oxides with an ammoniated organic solvent (e.g., 5-10 mL of 2.5-5% ammonia in methanol or an ethyl acetate:methanol:acetonitrile mixture).[11][12]

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

-

Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% methanol in water with 0.1% formic acid).[15]

-

LC-MS/MS Quantification Method

-

Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[12]

-

Mobile Phase:

-

Gradient Elution: A typical gradient starts with a high percentage of Solvent A (e.g., 95%), ramping up to a high percentage of Solvent B over 10-15 minutes to elute the analytes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).

-

Ionization Mode: Electrospray Ionization, Positive mode (ESI+).[13]

-

Analysis Mode: Multiple Reaction Monitoring (MRM). For each target PA, at least two specific precursor-to-product ion transitions are monitored for confident identification and quantification.[15]

Key Biological and Toxicological Pathways

The biological significance of PAs stems from their biosynthetic origins and their potent toxicity upon metabolic activation in mammals.

Pyrrolizidine Alkaloid Biosynthesis

The biosynthesis of the core necine base of PAs begins with the polyamines putrescine and spermidine, derived from the amino acid arginine. The key committing step is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by the enzyme homospermidine synthase (HSS) .[2][16] This enzyme is believed to have evolved independently on multiple occasions from deoxyhypusine synthase, an enzyme of primary metabolism.[16] The homospermidine intermediate then undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic pyrrolizidine ring system, which is subsequently esterified with various necic acids to produce the diverse array of PAs found in nature.[3]

Analytical Workflow

The process of analyzing PAs from a plant sample involves several critical steps, from initial preparation to final data analysis. This workflow ensures that the results are accurate, reproducible, and sensitive enough to detect low concentrations.

Metabolic Activation and Detoxification

The hepatotoxicity of 1,2-unsaturated PAs is not caused by the parent compounds themselves but by their metabolic activation in the liver.[17][18] Hepatic cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4, oxidize the PA into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids, DHPAs).[18][19] These electrophilic metabolites can then bind to cellular macromolecules like proteins and DNA, forming adducts that lead to cytotoxicity, genotoxicity, and carcinogenesis.[19]

Concurrently, the body has detoxification pathways to mitigate this damage. The primary route is the conjugation of the reactive DHPAs with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs).[19][20] The resulting GSH conjugates are more water-soluble and can be readily excreted.[19] Another detoxification route is the hydrolysis of the ester bonds of the parent PA, yielding the necine base and necic acid, which are then eliminated.[21] N-oxidation of the parent PA is also generally considered a detoxification step, although the N-oxides can be reduced back to the parent PA in the gut.[21] The balance between metabolic activation and detoxification determines the ultimate toxic outcome of PA exposure.[22]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrrolizidine alkaloids - chemistry, biosynthesis, pathway, toxicity, safety and perspectives of medicinal usage | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. mdpi.com [mdpi.com]

- 7. ars.usda.gov [ars.usda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence, Concentration, and Toxicity of Pyrrolizidine Alkaloids in Crotalaria Seeds | Weed Science | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. bfr.bund.de [bfr.bund.de]

- 12. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repository.up.ac.za [repository.up.ac.za]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzymatic basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The key role of gut–liver axis in pyrrolizidine alkaloid-induced hepatotoxicity and enterotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Chemistry and Toxicology of Pyrrolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) represent a large, structurally diverse group of natural toxins produced by thousands of plant species worldwide. Their presence as contaminants in herbal remedies, food supplies, and animal products poses a significant risk to human and livestock health. The toxicity of PAs, primarily targeting the liver, is a consequence of metabolic activation by hepatic cytochrome P450 enzymes into reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity. This guide provides a comprehensive overview of the chemistry, biosynthesis, and toxicology of PAs, with a focus on their mechanisms of action. It includes a comparative analysis of the toxicity of common PAs, detailed experimental protocols for their analysis and toxicological assessment, and a depiction of the key signaling pathways involved in their toxicity.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are secondary metabolites synthesized by an estimated 3% of the world's flowering plants, predominantly from the Boraginaceae, Asteraceae, and Fabaceae families, as a defense mechanism against herbivores.[1][2] These compounds are characterized by a core structure of pyrrolizidine, which is a bicyclic system composed of two fused five-membered rings sharing a nitrogen atom.[2] The necine base can be esterified with one or two carboxylic acids, known as necic acids, giving rise to a vast array of over 660 different PAs and their N-oxides.[3]

The consumption of PA-containing plants, either intentionally in herbal preparations or unintentionally through contaminated food sources like grains, honey, and milk, can lead to severe health issues in both humans and animals.[1][4] The primary concern is their potent hepatotoxicity, which can manifest as hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease (VOD).[5] Chronic exposure to low levels of PAs is associated with liver cirrhosis and cancer.[6]

Chemistry of Pyrrolizidine Alkaloids

General Structure and Classification

The basic structure of a PA consists of a necine base and one or more necic acids. The necine base is the pyrrolizidine ring system. PAs are broadly classified based on the structure of the necine base into four main types: retronecine, heliotridine, otonecine, and platynecine.[7] A critical feature for toxicity is the presence of a double bond at the 1,2-position of the necine base, which is characteristic of the retronecine, heliotridine, and otonecine types.[3] PAs lacking this unsaturation, such as the platynecine type, are generally considered non-toxic or significantly less toxic.[3][8]

The necic acids are typically aliphatic mono- or dicarboxylic acids and contribute to the structural diversity and lipophilicity of the PA molecule.[9] PAs can exist as monoesters, open-chain diesters, or macrocyclic diesters.[9]

Biosynthesis

The biosynthesis of the necine base of PAs begins with the amino acids arginine and ornithine, which are precursors for the polyamines putrescine and spermidine.[1][4] The first committed step in PA biosynthesis is catalyzed by the enzyme homospermidine synthase (HSS), which combines putrescine and spermidine to form homospermidine.[4][5][10] Subsequent oxidation and cyclization steps lead to the formation of the characteristic pyrrolizidine ring structure.[1] The necic acids are derived from common amino acids such as isoleucine, leucine, and threonine.

Toxicology of Pyrrolizidine Alkaloids

Mechanism of Toxicity: Metabolic Activation

The toxicity of 1,2-unsaturated PAs is not inherent to the parent molecule but is a result of metabolic activation in the liver.[3][6] Cytochrome P450 (CYP) enzymes, particularly isoforms in the CYP3A and CYP2B families, bioactivate PAs through dehydrogenation to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[2][6]

These electrophilic DHPAs are potent alkylating agents that can readily react with cellular nucleophiles, including proteins and DNA, to form covalent adducts.[1][11] The formation of these adducts is considered the critical initiating event in PA-induced toxicity, leading to cellular dysfunction, impaired protein function, DNA damage, and mutations.[1][11]

Detoxification Pathways

In addition to metabolic activation, PAs can undergo detoxification through two main pathways. Hydrolysis of the ester linkages by carboxylesterases yields the necine base and necic acids, which are generally non-toxic and can be excreted.[3] Another detoxification route is N-oxidation of the tertiary nitrogen in the necine base to form PA N-oxides.[3] While PA N-oxides can be reduced back to the parent PA in the gut, they are generally less toxic and more water-soluble, facilitating their excretion.[3]

Target Organs and Clinical Manifestations

The primary target organ for PA toxicity is the liver, due to its high concentration of CYP enzymes responsible for metabolic activation.[8][9] The characteristic lesion of acute and chronic PA intoxication is hepatic sinusoidal obstruction syndrome (HSOS), which involves damage to the sinusoidal endothelial cells, leading to obstruction of the hepatic sinusoids, congestion, and subsequent hepatocyte necrosis.[5][7]

While the liver is the main target, the lungs can also be affected.[9] Reactive pyrrolic metabolites formed in the liver can be transported via the bloodstream to the lungs, causing pulmonary endothelial damage, which can lead to pulmonary arterial hypertension and cor pulmonale, particularly with certain PAs like monocrotaline.[9] The kidneys are another potential target for PA toxicity.[9]

Factors Influencing Toxicity

Several factors can influence the susceptibility to PA toxicity, including:

-

PA Structure: The chemical structure of the PA, including the type of necine base and the nature of the esterifying acids, significantly affects its toxic potency.[3]

-

Species: There are considerable species differences in susceptibility to PA poisoning. For instance, pigs and poultry are highly susceptible, while sheep and goats are more resistant due to differences in hepatic metabolism.[12]

-

Age and Gender: Young animals and males tend to be more susceptible to the toxic effects of PAs.

-

Diet and Nutritional Status: The composition of the diet can influence the activity of metabolic enzymes and the availability of protective molecules like glutathione (GSH), thereby modulating PA toxicity.[7]

Quantitative Toxicity Data

The acute toxicity of pyrrolizidine alkaloids varies significantly depending on their chemical structure. The following table summarizes the LD50 (lethal dose, 50%) values for several common PAs in rodents, providing a quantitative basis for comparison.

| Pyrrolizidine Alkaloid | Species | Route of Administration | LD50 (mg/kg) |

| Monocrotaline | Rat | Subcutaneous | 30-80 |

| Senecionine | Rodent | Oral/Intraperitoneal | 65 |

| Retrorsine | Mouse | Intravenous | 59 |

| Lasiocarpine | Rat | Intraperitoneal | 89 |

| Riddelliine | Rat | Oral (in 2-year study) | up to 1 mg/kg/day |

| Heliotrine | Rat | Intraperitoneal | 300 |

Note: LD50 values can vary depending on the specific experimental conditions.

In vitro cytotoxicity studies have also been used to compare the toxic potency of different PAs. For example, in HepG2 cells, the otonecine-type PA clivorine (IC₂₀ = 0.013 mM) showed significantly higher cytotoxicity than the retronecine-type PA retrorsine (IC₂₀ = 0.27 mM).[8]

Experimental Protocols

Protocol for Quantitative Analysis of PAs in Plant Material by UHPLC-MS/MS

This protocol is based on established methods for the sensitive and accurate quantification of PAs in complex matrices.[1]

1. Sample Preparation and Extraction: a. Weigh 2.0 g of homogenized and dried plant material into a centrifuge tube. b. Add 20 mL of 0.05 M sulfuric acid. c. Sonicate for 15 minutes at room temperature. d. Centrifuge at 3800 x g for 10 minutes. e. Collect the supernatant. f. Repeat the extraction on the pellet with another 20 mL of 0.05 M sulfuric acid. g. Combine the supernatants.

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a strong cation exchange (SCX) SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Neutralize the acidic extract with an ammonia solution. c. Load the neutralized extract onto the SPE cartridge. d. Wash the cartridge with 5 mL of water, followed by 5 mL of methanol. e. Dry the cartridge under a stream of nitrogen for 5-10 minutes. f. Elute the PAs twice with 5 mL of 2.5% ammoniated methanol.

3. Sample Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 1 mL of 5% methanol in water. c. Centrifuge and transfer the supernatant to an HPLC vial.

4. UHPLC-MS/MS Analysis:

- UHPLC System: Agilent 1290 Infinity II or equivalent.

- Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm, or equivalent.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the PAs, and then return to initial conditions for re-equilibration.

- Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent.

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM) for optimal sensitivity and selectivity. Specific precursor-to-product ion transitions for each target PA should be optimized.

Protocol for In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes a common method to evaluate the cytotoxic effects of PAs on a human liver cell line.[8]

1. Cell Culture: a. Culture HepG2 cells (or another suitable liver cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding: a. Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well. b. Allow the cells to attach and grow for 24 hours.

3. PA Treatment: a. Prepare stock solutions of the PAs in a suitable solvent (e.g., DMSO or PBS). b. Treat the cells with a range of concentrations of the PAs for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control for cytotoxicity.

4. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the cell viability against the PA concentration to generate a dose-response curve. c. Determine the IC50 value (the concentration of PA that causes 50% inhibition of cell viability).

Protocol for Genotoxicity Assessment using the Alkaline Comet Assay

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

1. Cell Treatment: a. Treat cells with PAs as described in the cytotoxicity protocol.

2. Cell Embedding: a. Mix a suspension of treated cells with low-melting-point agarose. b. Pipette the cell-agarose mixture onto a pre-coated microscope slide. c. Cover with a coverslip and allow the agarose to solidify at 4°C.

3. Cell Lysis: a. Immerse the slides in a cold, freshly prepared lysis buffer (containing high salt and detergents) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

4. Alkaline Unwinding: a. Place the slides in an electrophoresis tank filled with a freshly prepared alkaline electrophoresis buffer (pH > 13). b. Allow the DNA to unwind for 20-40 minutes at 4°C.

5. Electrophoresis: a. Apply a voltage to the electrophoresis tank (typically 25 V) for 20-30 minutes at 4°C. Fragmented DNA will migrate out of the nucleus, forming a "comet tail."

6. Neutralization and Staining: a. Neutralize the slides by washing them with a neutralization buffer. b. Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.

7. Visualization and Analysis: a. Visualize the comets using a fluorescence microscope. b. Analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length, tail intensity, or tail moment).

Protocol for an In Vivo Animal Model of PA-Induced Hepatotoxicity

This protocol outlines a general procedure for inducing and assessing hepatotoxicity in rodents.[4][12]

1. Animal Model: a. Use male Sprague-Dawley rats or C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.

2. PA Administration: a. Administer the PA (e.g., monocrotaline or retrorsine) via intraperitoneal injection or oral gavage. b. The dose and duration of treatment will depend on the specific PA and the desired outcome (acute vs. chronic toxicity). For example, a single dose of retrorsine (30-40 mg/kg) can induce acute hepatotoxicity in mice.

3. Monitoring: a. Monitor the animals daily for clinical signs of toxicity, such as weight loss, lethargy, and changes in behavior.